molecular formula C7H10O2 B1310457 (2,5-Dimethylfuran-3-yl)methanol CAS No. 1003-96-9

(2,5-Dimethylfuran-3-yl)methanol

Cat. No.: B1310457
CAS No.: 1003-96-9
M. Wt: 126.15 g/mol
InChI Key: YZKVNZQOYBRCPL-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)methanol is an organic compound with the molecular formula C7H10O2. It is a derivative of furan, a heterocyclic organic compound, and features a methanol group attached to the 3-position of a 2,5-dimethylfuran ring.

Mechanism of Action

Target of Action

The primary target of (2,5-Dimethylfuran-3-yl)methanol is the electron-rich π cloud and the electron-deficient oxygen site in 2,5-dimethylfuran . These sites are crucial for the solvation behavior of the compound, which is a key aspect of its action.

Mode of Action

This compound interacts with its targets by engaging two nearly equivalent solvation sites in 2,5-dimethylfuran . The electron-deficient oxygen site only wins by a slight margin, thanks to the methyl group undergoing secondary interactions with the ring . These secondary attractions reduce the hydrogen bond-induced OH frequency shift of the OH–O contact .

Biochemical Pathways

It is known that the compound’s interaction with its targets results in weak pair interactions, as judged by the small solvation shifts . This reflects the hydrophobic character of 2,5-dimethylfuran .

Pharmacokinetics

Given its hydrophobic nature and its ability to form weak pair interactions, it is likely that these properties would influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by its interaction with the electron-rich π cloud and the electron-deficient oxygen site in 2,5-dimethylfuran . The compound’s ability to engage these sites and form weak pair interactions suggests that it may have a subtle effect on the solvation behavior of 2,5-dimethylfuran .

Action Environment

Environmental factors likely play a role in influencing the action, efficacy, and stability of this compound. For instance, the compound’s hydrophobic nature suggests that it may be less effective in highly polar environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylfuran-3-yl)methanol typically involves the functionalization of 2,5-dimethylfuran. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves catalytic reactions under controlled conditions to ensure high yield and purity. The use of selective catalysts is crucial in optimizing the reaction pathways and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylfuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKVNZQOYBRCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439154
Record name (2,5-dimethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-96-9
Record name (2,5-dimethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dimethylfuran-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-carbomethoxy-2,5-dimethylfuran (2.5 g, 16.2 mmol) in methylene chloride (distilled from CaH) at -20° C., under N2, was added 2.5 eq of DIBAL (1M in CH2Cl2). After 1 h, the dry ice/acetonitrile bath was removed and 60 mL of 10% HCl was added dropwise. The organic layer was separated, dried over MgSO4, and evaporated. The residue was chromatographed (silica gel, 60% ether/hexane) to yield 1.3 g of 2,5-dimethyl-3- hydroxymethylfuran.
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of methyl 2,5-dimethyl-3-furanoate (2.0 g, 13.0 mmol) in THF (130 mL) under N2 was added lithium aluminum hydride (39 mL of a 1.0 M solution in THF, 38.9 mmol) dropwise. The reaction was stirred at 0° C. for 3.5 h, at which time it was quenched cautiously with saturated aqueous Na2SO4 solution and allowed to warm to room temperature. The reaction mixture was filtered and rinsed with ethyl acetate, the filtrate was diluted with more ethyl acetate and the layers separated. The organic layer was washed with saturated aqueous NH4Cl, water and brine and dried over Na2SO4. The solution was filtered and concentrated to afford the title compound as a clear liquid (1.54 g, 12.2 mmol, 94%). 1H NMR (300 MHz, DMSO-d6): δ 5.93 (s, 1H); 4.18 (s, 2H); 2.17 (s, 3H); 2.15 (s, 3H).
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2 g
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130 mL
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94%

Synthesis routes and methods III

Procedure details

A solution of 2,5-dimethylfuran-3-carbonyl chloride (5.0 g) in tetrahydrofuran (20 mL) was added dropwise to a suspension of sodium borohydride (3.4 g) in tetrahydrofuran (50 mL) at 0° C. and, after the completion of the dropwise addition, the mixture was stirred at 0° C. for 1 hr. The reaction mixture was treated with 1N hydrochloric acid, poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (3.8 g, 100%) as an oil.
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5 g
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3.4 g
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20 mL
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